

In vitro assays for measuring AM404's effect on FAAH inhibition

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Compound of Interest

Compound Name: AM404

Cat. No.: B1139072

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Application Notes: In Vitro Assays for AM404's Effect on FAAH

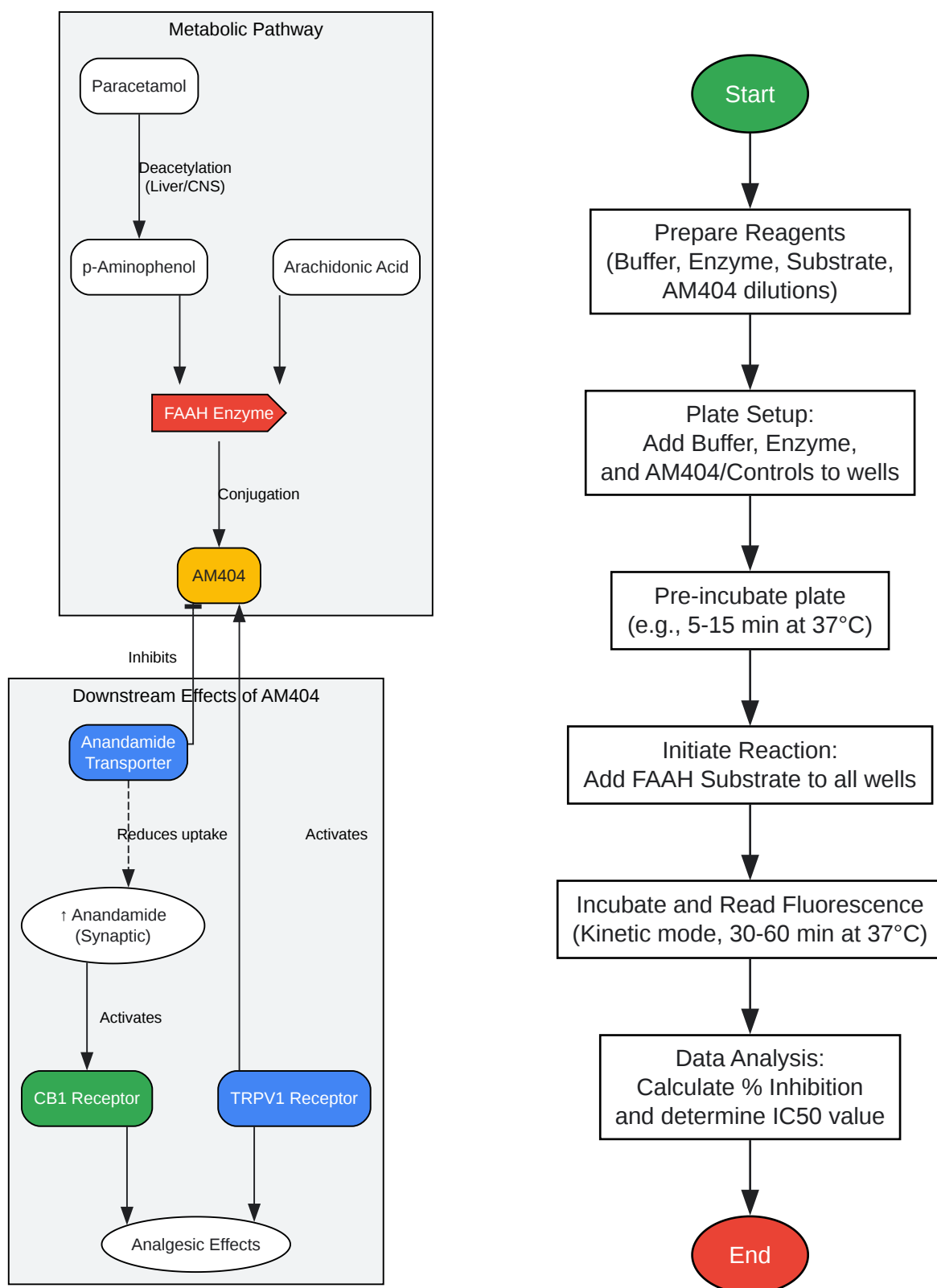
Introduction

N-arachidonoylphenolamine (**AM404**) is a key bioactive metabolite of the widely used analgesic, paracetamol (acetaminophen). Its mechanism of action is complex, involving multiple targets within the central nervous system. Fatty Acid Amide Hydrolase (FAAH) plays a crucial and dual role in the pharmacology of **AM404**. Firstly, FAAH is the enzyme responsible for synthesizing **AM404** in the brain from p-aminophenol (a deacetylated product of paracetamol) and arachidonic acid.[1][2][3] Secondly, **AM404** has been investigated for its ability to modulate the endocannabinoid system. While sometimes referred to as a FAAH inhibitor, its primary mechanism for elevating levels of the endocannabinoid anandamide is believed to be the inhibition of anandamide transport into the cell, rather than potent, direct inhibition of the FAAH enzyme itself.[4][5]

These application notes provide a detailed protocol for a fluorometric in vitro assay to determine the direct inhibitory effect of a compound, such as **AM404**, on FAAH activity. This type of assay is fundamental for characterizing the pharmacological profile of compounds that interact with the endocannabinoid system.

Biochemical Pathway of **AM404** Formation and Action

The metabolic synthesis of **AM404** is a critical step in the central analgesic action of paracetamol. Once formed, **AM404** exerts its effects through various signaling pathways. It is a potent activator of the TRPV1 receptor and indirectly activates cannabinoid receptor 1 (CB1) by increasing synaptic concentrations of anandamide.



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